6-Methylheptanal-d7
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Overview
Description
6-Methylheptanal-d7 is a deuterated analog of 6-Methylheptanal, a compound with the molecular formula C8H9D7O. This compound is often used in scientific research due to its unique properties, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptanal-d7 typically involves the deuteration of 6-Methylheptanal. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
6-Methylheptanal-d7 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Various substitution reactions can occur at the methyl group or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: 6-Methylheptanoic acid
Reduction: 6-Methylheptanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methylheptanal-d7 is widely used in scientific research, particularly in:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylheptanal-d7 largely depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of complex molecules. In biological studies, it can act as a stable isotope tracer, allowing researchers to track metabolic processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
6-Methylheptanal: The non-deuterated analog, used in similar applications but lacks the distinct NMR signals provided by deuterium.
Heptanal: A structurally similar compound but without the methyl group, used in different contexts.
6-Methylheptanoic acid: The oxidized form of 6-Methylheptanal, used in various chemical syntheses.
Uniqueness
6-Methylheptanal-d7 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and as a stable isotope tracer in biological studies. This uniqueness allows for more precise and accurate measurements in scientific research .
Properties
CAS No. |
1795020-75-5 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
135.258 |
IUPAC Name |
6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptanal |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,8D |
InChI Key |
LCEHKIHBHIJPCD-UNAVHCQLSA-N |
SMILES |
CC(C)CCCCC=O |
Synonyms |
Isocaprylic Aldehyde-d7; |
Origin of Product |
United States |
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